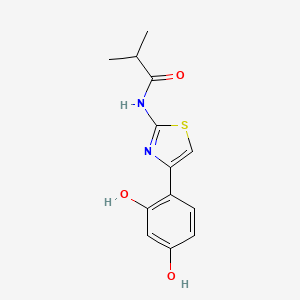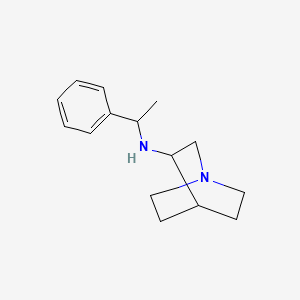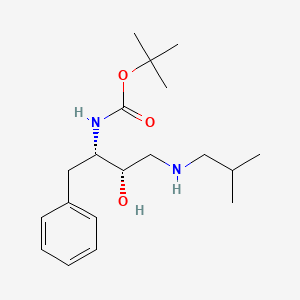
Irsenontrine
描述
依色诺特林,也称为 E2027,是一种选择性磷酸二酯酶 9 (PDE9) 抑制剂。磷酸二酯酶 9 是一种分解环鸟苷一磷酸 (cGMP) 的酶,cGMP 在突触功能和记忆中充当第二信使。 依色诺特林旨在提高大脑 cGMP 水平以改善认知,并且正在开发用于治疗路易体痴呆 .
准备方法
合成路线和反应条件
依色诺特林通过一系列涉及其核心结构形成和随后功能化的化学反应合成。合成路线通常包括以下步骤:
- 通过环化反应形成核心结构。
- 通过取代反应引入官能团。
- 最终产物的纯化和分离。
工业生产方法
依色诺特林的工业生产涉及将合成路线扩大规模以大量生产该化合物。该过程包括:
- 优化反应条件以最大限度地提高收率和纯度。
- 使用工业规模的反应器和纯化系统。
- 质量控制措施以确保一致性和符合监管标准 .
化学反应分析
反应类型
依色诺特林会发生各种化学反应,包括:
氧化: 依色诺特林可以被氧化以形成不同的氧化态。
还原: 还原反应可以改变依色诺特林上的官能团。
取代: 取代反应可以将新的官能团引入分子中。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素和亲核试剂等试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生各种氧化衍生物,而取代可以引入不同的官能团 .
科学研究应用
依色诺特林具有多种科学研究应用,包括:
化学: 用作研究磷酸二酯酶抑制的模型化合物。
生物学: 研究其对突触功能和记忆的影响。
医学: 作为治疗路易体痴呆和帕金森病痴呆等神经退行性疾病的潜在疗法而开发。
作用机制
依色诺特林通过选择性抑制磷酸二酯酶 9 发挥作用。这种抑制阻止了环鸟苷一磷酸的分解,导致大脑中环鸟苷一磷酸水平升高。环鸟苷一磷酸水平升高增强了突触功能和记忆。 所涉及的分子靶点和途径包括环鸟苷一磷酸信号通路及其对突触可塑性和神经元通讯的下游影响 .
相似化合物的比较
类似化合物
尼洛替尼: 一种酪氨酸激酶抑制剂,研究其对神经退行性疾病的影响。
波舒替尼: 与尼洛替尼类似,它也是一种酪氨酸激酶抑制剂,具有潜在的神经保护作用。
氨溴索: 一种粘液溶解剂,研究其神经保护特性。
依色诺特林的独特性
依色诺特林的独特之处在于它对磷酸二酯酶 9 的高度选择性,这使得它在提高大脑中环鸟苷一磷酸水平方面特别有效。 这种选择性降低了脱靶效应的可能性,并增强了其作为认知障碍治疗剂的潜力 .
属性
IUPAC Name |
7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDCNZBABIEBZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429509-82-9 | |
| Record name | Irsenontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRSENONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)

![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)


![[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate](/img/structure/B3322238.png)

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)

